![molecular formula C8H14ClNO B2626514 5-Azaspiro[3.5]nonan-8-one hydrochloride CAS No. 1909325-30-9](/img/structure/B2626514.png)

5-Azaspiro[3.5]nonan-8-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

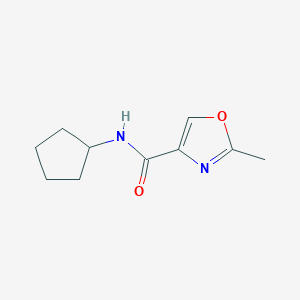

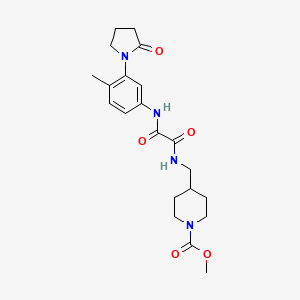

5-Azaspiro[3.5]nonan-8-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It is a research chemical and not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.5]nonan-8-one hydrochloride is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This indicates that the compound has a spirocyclic structure with a nitrogen atom and an oxygen atom in the ring.Physical And Chemical Properties Analysis

5-Azaspiro[3.5]nonan-8-one hydrochloride is a solid at room temperature . Its molecular weight is 175.66 .Scientific Research Applications

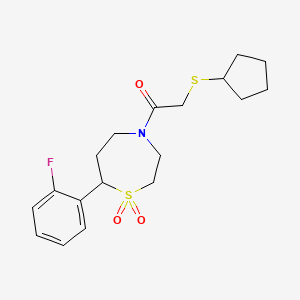

Diversity-Oriented Synthesis of Azaspirocycles

Multicomponent condensation involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane allows for rapid access to omega-unsaturated dicyclopropylmethylamines. These novel building blocks are instrumental in synthesizing heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting functionalized pyrrolidines, piperidines, and azepines are crucial scaffolds for chemistry-driven drug discovery, highlighting their importance in synthetic chemistry and potential pharmacological applications (Wipf, Stephenson, & Walczak, 2004).

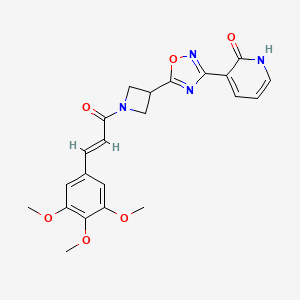

Hydrolysis and Acylation of Imino Group

The acid-catalyzed hydrolysis of 3,4-dialkyl-substituted 8-amino-1-imino-6-morpholin-4-yl-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles under mild conditions leads to the formation of 8-amino-6-morpholin-4-yl-1-oxo-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles. Their acylation afforded N-(8-amino-9-cyano-6-morpholin-4-yl-2-oxa-7-azaspiro-[4.4]nona-3,6,8-trien-1-ylidene)acetamides, which are of interest in material science and synthetic chemistry for the development of new compounds and materials (Belikov et al., 2013).

Anti-Coronavirus Activity

1-Thia-4-azaspiro[4.5]decan-3-one derivatives, with specific substitutions, have been synthesized and evaluated against human coronavirus and influenza virus. Compounds within this series were found to inhibit human coronavirus 229E replication, pointing to their significant potential in antiviral drug development. This research underscores the role of azaspirocycles in pharmacology, especially in designing drugs to combat viral infections (Apaydın et al., 2019).

Novel Synthesis Approaches

The development of new methods for constructing the 1-azaspiro[4.4]nonane ring system is driven by its presence in various bioactive natural products, including cephalotaxine and homoharringtonine, which show pronounced antileukemic activity. These synthetic strategies highlight the compound's significance in the synthesis of bioactive molecules and enzyme inhibitors, further emphasizing its utility in drug discovery and synthetic chemistry (El Bialy, Braun, & Tietze, 2005).

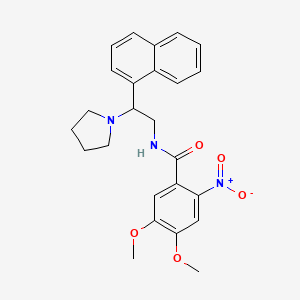

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.5]nonan-8-one hydrochloride is not clear as it is a research chemical and not intended for human or veterinary use.

Safety and Hazards

The safety information available indicates that 5-Azaspiro[3.5]nonan-8-one hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5-azaspiro[3.5]nonan-8-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c10-7-2-5-9-8(6-7)3-1-4-8;/h9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVSNDDVRARISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.5]nonan-8-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626436.png)

![1-benzyl-N-(furan-2-ylmethyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2626440.png)

![2-Cyclopropyl-4-methyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2626446.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2626447.png)

![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)